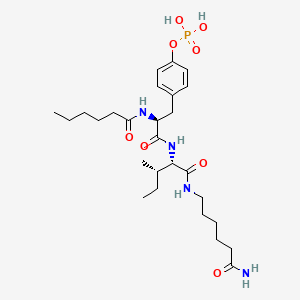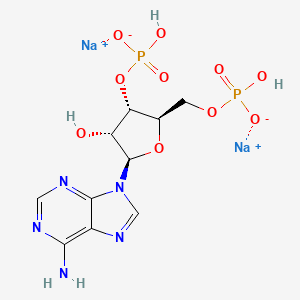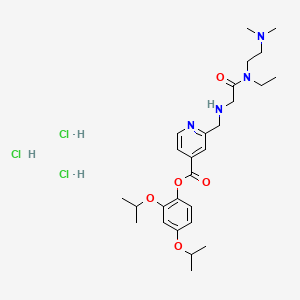
Dgk-IN-1
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
DGK-IN-1 is a compound known for its role as a T cell activator. It is particularly significant in the field of tumor immunity, where it has shown potential in enhancing T cell responses against cancer cells . The compound is derived from a patent and has been used in various research studies to explore its effects on immune cells .
Preparation Methods
The synthesis of DGK-IN-1 involves a series of chemical reactions. The compound is extracted from patent WO2020006018A1, example 25 . The synthetic route typically includes the use of specific reagents and conditions to achieve the desired purity and yield. Industrial production methods for this compound are not widely documented, but the compound is available for research purposes from various suppliers .
Chemical Reactions Analysis
DGK-IN-1 undergoes several types of chemical reactions, including phosphorylation and enzymatic reactions. It is known to interact with diacylglycerol kinase enzymes, converting diacylglycerol to phosphatidic acid . Common reagents used in these reactions include ATP and various kinase inhibitors. The major products formed from these reactions are phosphatidic acid and other phosphorylated intermediates .
Scientific Research Applications
DGK-IN-1 has a wide range of scientific research applications. In chemistry, it is used to study the enzymatic activity of diacylglycerol kinases and their role in lipid signaling pathways . In biology, this compound is used to investigate the regulation of T cell activation and immune responses . In medicine, the compound has shown potential in cancer immunotherapy by enhancing T cell responses against tumors . Additionally, this compound is used in industry for the development of new therapeutic agents targeting immune cells .
Mechanism of Action
The mechanism of action of DGK-IN-1 involves the inhibition of diacylglycerol kinase α. This inhibition leads to an increase in diacylglycerol levels, which in turn enhances the activation of T cells . The molecular targets of this compound include the Ras/ERK signaling pathway and the activator protein-1 transcription factor . By modulating these pathways, this compound promotes T cell activation and enhances immune responses against cancer cells .
Comparison with Similar Compounds
DGK-IN-1 is unique in its specificity for diacylglycerol kinase α. Similar compounds include other diacylglycerol kinase inhibitors such as ritanserin and DGK inhibitors I and II . These compounds also target diacylglycerol kinase enzymes but may have different effects on T cell activation and immune responses . This compound stands out due to its potent activation of the Ras/ERK signaling pathway and its ability to enhance T cell responses in cancer immunotherapy .
Properties
Molecular Formula |
C29H27Cl2N5O |
|---|---|
Molecular Weight |
532.5 g/mol |
IUPAC Name |
8-[(2S,5R)-4-[bis(4-chlorophenyl)methyl]-2,5-dimethylpiperazin-1-yl]-5-methyl-6-oxo-1,5-naphthyridine-2-carbonitrile |
InChI |
InChI=1S/C29H27Cl2N5O/c1-18-17-36(29(20-4-8-22(30)9-5-20)21-6-10-23(31)11-7-21)19(2)16-35(18)26-14-27(37)34(3)25-13-12-24(15-32)33-28(25)26/h4-14,18-19,29H,16-17H2,1-3H3/t18-,19+/m0/s1 |
InChI Key |
REURPYMYAHZMMX-RBUKOAKNSA-N |
Isomeric SMILES |
C[C@@H]1CN([C@H](CN1C(C2=CC=C(C=C2)Cl)C3=CC=C(C=C3)Cl)C)C4=CC(=O)N(C5=C4N=C(C=C5)C#N)C |
Canonical SMILES |
CC1CN(C(CN1C(C2=CC=C(C=C2)Cl)C3=CC=C(C=C3)Cl)C)C4=CC(=O)N(C5=C4N=C(C=C5)C#N)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![(2-azaniumyl-2-carboxyethyl) [(2R)-2,3-bis[[(Z)-octadec-9-enoyl]oxy]propyl] phosphate](/img/structure/B10829967.png)

![1-[4-(trifluoromethylsulfanyl)phenyl]-N-[[4-(trifluoromethylsulfanyl)phenyl]methyl]methanamine](/img/structure/B10829981.png)
![(2S)-2-[[(2S)-1-(3,5-dichlorophenyl)sulfonylpyrrolidine-2-carbonyl]amino]-4-[[(2S)-4-methyl-2-[methyl-[2-[4-[(2-methylphenyl)carbamoylamino]phenyl]acetyl]amino]pentanoyl]amino]butanoic acid;methane](/img/structure/B10829986.png)



![2-[[(1S)-4-[5-(3-cyano-4-propan-2-yloxyphenyl)-1,2,4-oxadiazol-3-yl]-2,3-dihydro-1H-inden-1-yl]amino]acetic acid](/img/structure/B10830037.png)


![(2S)-4-(4-methylphenyl)-5-(2H-tetrazol-5-yl)-2-[4-(4,4,4-trifluorobutoxy)phenyl]-2-(trifluoromethyl)-1,3-dihydropyridin-6-one](/img/structure/B10830052.png)

